

Boc-NH-PEG4-NHS ester CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-NH-PEG4-NHS ester*

Cat. No.: *B611214*

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In-Depth Technical Guide: Boc-NH-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-NH-PEG4-NHS ester**, a heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Quantitative Data

The physical and chemical properties of **Boc-NH-PEG4-NHS ester** are summarized below, providing essential data for experimental design and execution.

Property	Value	References
CAS Number	859230-20-9	[1][2][3]
Molecular Weight	462.50 g/mol	[1][2][3]
Molecular Formula	C ₂₀ H ₃₄ N ₂ O ₁₀	[1][2][3]
Appearance	Colorless to light yellow liquid or viscous solid	[4]
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[2]

Introduction to Boc-NH-PEG4-NHS Ester

Boc-NH-PEG4-NHS ester is a versatile chemical tool featuring three key components:

- **Boc (tert-butyloxycarbonyl) protected amine:** This protecting group allows for the sequential introduction of different molecules. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.
- **PEG4 (tetraethylene glycol) spacer:** This hydrophilic polyethylene glycol linker enhances the aqueous solubility of the molecule and any conjugate it is a part of. It also reduces the potential for aggregation and immunogenicity of the final product.[2][3][5]
- **NHS (N-hydroxysuccinimide) ester:** This is a highly reactive group that readily couples with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds.[3][6]

This trifecta of functionalities makes **Boc-NH-PEG4-NHS ester** an ideal linker for constructing complex biomolecules where precise control over the conjugation chemistry is required.

Key Applications and Experimental Protocols

Boc-NH-PEG4-NHS ester is prominently used in the synthesis of ADCs and PROTACs. Below are detailed experimental protocols for its application.

General Protocol for Protein Conjugation via NHS Ester

This protocol outlines the general steps for conjugating the NHS ester end of **Boc-NH-PEG4-NHS ester** to a protein containing primary amines.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
- **Boc-NH-PEG4-NHS ester**
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

- Preparation of Reagents:
 - Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer.
 - Just before use, dissolve **Boc-NH-PEG4-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - Add a calculated molar excess of the **Boc-NH-PEG4-NHS ester** stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the Boc-PEG4-functionalized protein using SEC or dialysis to remove excess reagents and byproducts.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

- Boc-PEG4-functionalized molecule
- Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Anhydrous sodium sulfate (for drying)
- Organic solvent for extraction (e.g., DCM)
- Saturated aqueous sodium bicarbonate solution

Procedure:

- Deprotection Reaction:
 - Dissolve the Boc-protected compound in the TFA/DCM deprotection solution.
 - Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).

- Work-up and Isolation:
 - Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
 - Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

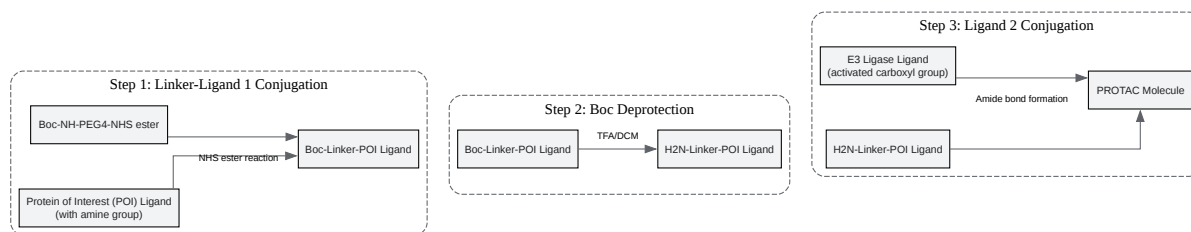
The following workflow illustrates how **Boc-NH-PEG4-NHS ester** can be used to link a cytotoxic drug to an antibody.

Caption: Workflow for ADC synthesis using **Boc-NH-PEG4-NHS ester**.

Workflow for PROTAC Synthesis and Mechanism of Action

Boc-NH-PEG4-NHS ester is instrumental in creating PROTACs, which are bifunctional molecules that induce the degradation of a target protein.

PROTAC Synthesis Workflow:

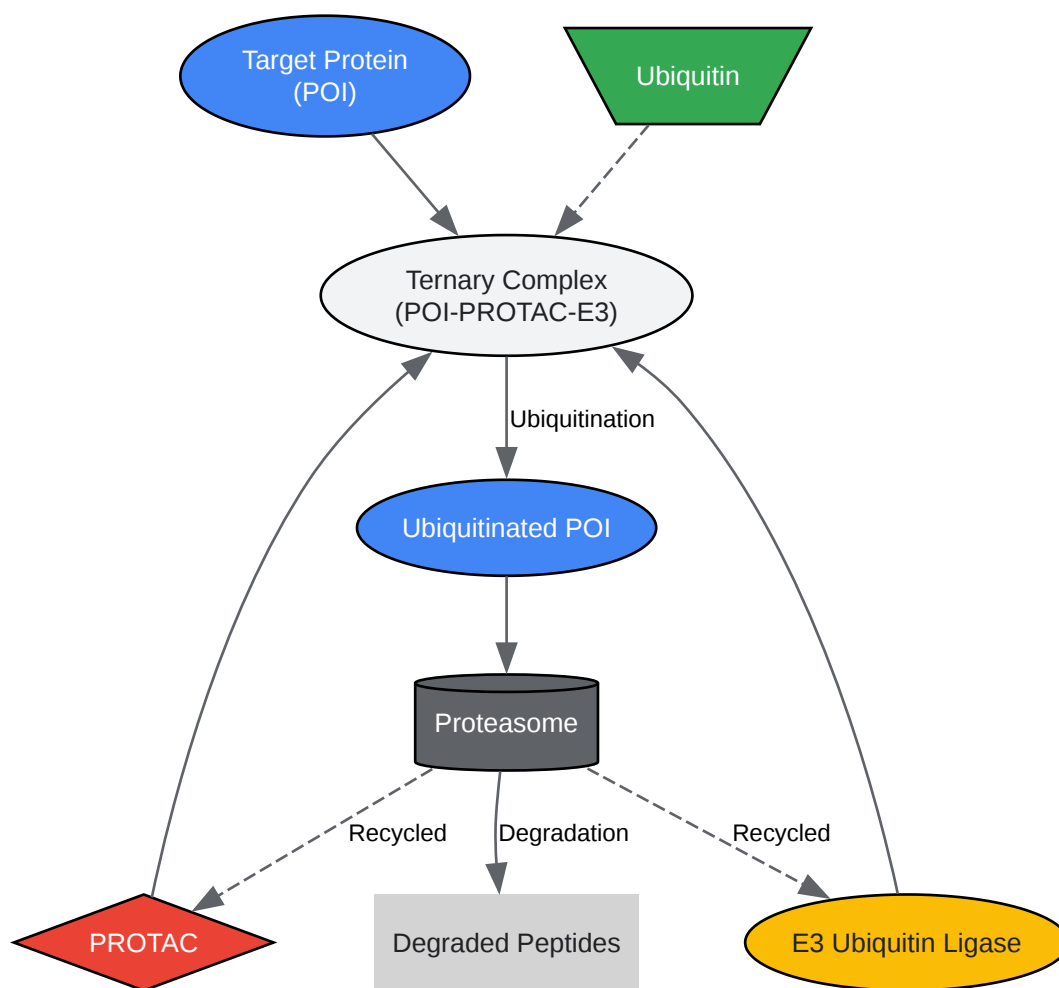


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Caption: General synthesis workflow for a PROTAC molecule.

PROTAC Mechanism of Action - Targeted Protein Degradation:

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.^[7]



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Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Boc-NH-PEG4-NHS ester is a high-value reagent for researchers in drug development and chemical biology. Its defined structure, including a protected amine, a hydrophilic spacer, and a reactive NHS ester, provides a robust platform for the synthesis of complex bioconjugates. The experimental protocols and workflows detailed in this guide offer a foundation for the practical application of this linker in the development of next-generation therapeutics like ADCs and PROTACs. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial for success.

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